(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE
Overview
Description
(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is a chemical compound that belongs to the class of pyrazoline derivatives. . This compound, with its unique structure, has garnered interest for its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suitable pyrazoline derivative. One common method involves the use of hydrazine derivatives under specific reaction conditions . For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrazoline moiety is known to interact with various enzymes and receptors, leading to its biological effects . For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(3,4-dichlorophenyl)-1H-pyrazole: Another pyrazole derivative with similar structural features but different biological activities.
(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile: Lacks the dichlorophenyl group, leading to different chemical and biological properties.
Uniqueness
(3,4-DICHLOROPHENYL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is unique due to the presence of both the dichlorophenyl and pyrazoline moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3/c1-9-7-14(2,3)19(18-9)13(8-17)10-4-5-11(15)12(16)6-10/h4-6,13H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVMCIRCUAAPCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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